(4-Ethylphenoxy)acetic acid (4-Ethylphenoxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 24431-27-4
VCID: VC21301636
InChI: InChI=1S/C10H12O3/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
SMILES: CCC1=CC=C(C=C1)OCC(=O)O
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol

(4-Ethylphenoxy)acetic acid

CAS No.: 24431-27-4

Cat. No.: VC21301636

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

(4-Ethylphenoxy)acetic acid - 24431-27-4

Specification

CAS No. 24431-27-4
Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
IUPAC Name 2-(4-ethylphenoxy)acetic acid
Standard InChI InChI=1S/C10H12O3/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Standard InChI Key WVELHLIHMYYZAT-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)OCC(=O)O
Canonical SMILES CCC1=CC=C(C=C1)OCC(=O)O

Introduction

Chemical Identity and Structure

(4-Ethylphenoxy)acetic acid belongs to the phenoxyacetic acid family, characterized by an acetic acid moiety attached to a phenoxy group with an ethyl substituent at the para position. This compound represents a homologous variant of the better-documented (4-Methylphenoxy)acetic acid, with an ethyl group replacing the methyl group.

Structural Characteristics

Similar to its methylated analog, (4-Ethylphenoxy)acetic acid features:

  • A phenyl ring with an ethyl substituent at the para (4) position

  • An oxygen bridge connecting the phenyl ring to an acetic acid group

  • The general formula of C₁₀H₁₂O₃ (compared to C₉H₁₀O₃ for the methyl analog)

Property(4-Methylphenoxy)acetic acid(4-Ethylphenoxy)acetic acid (estimated)
Molecular FormulaC₉H₁₀O₃C₁₀H₁₂O₃
Molecular Weight166.174 g/mol180.20 g/mol (estimated)
Physical StateSolidLikely solid
Melting Point140-142°CExpected to be similar but slightly lower due to increased chain length
Boiling Point297.2±15.0°C at 760 mmHgExpected to be higher due to increased molecular weight
Density1.2±0.1 g/cm³Likely similar
LogP1.80Expected to be higher (more lipophilic) due to additional methylene group

It should be noted that these estimations follow typical organic chemistry principles where the addition of a methylene group to a homologous series tends to increase boiling point, decrease water solubility, and increase lipophilicity.

Synthesis Methods

Williamson Ether Synthesis

Based on synthetic routes for similar compounds, (4-Ethylphenoxy)acetic acid would likely be prepared via the Williamson ether synthesis, similar to the documented synthesis of (4-Methylphenoxy)acetic acid.

The general reaction pathway would involve:

  • Formation of the phenolate anion from 4-ethylphenol using a strong base (typically NaOH)

  • Nucleophilic substitution reaction with chloroacetic acid

  • Acidification to obtain the final product

The synthesis would follow this general reaction:
4-ethylphenol + NaOH → 4-ethylphenolate sodium salt
4-ethylphenolate + chloroacetic acid → (4-ethylphenoxy)acetic acid

Laboratory Synthesis Procedure

By analogy to the synthesis of (4-Methylphenoxy)acetic acid, a potential laboratory procedure might involve:

  • Combining 4-ethylphenol with 30% aqueous NaOH

  • Adding chloroacetic acid and heating to 90-100°C for 30-40 minutes

  • Acidification with HCl

  • Extraction with diethyl ether

  • Purification through washing with sodium bicarbonate solution followed by acidification

  • Recrystallization from hot water

This procedure is adapted from the documented synthesis of (4-Methylphenoxy)acetic acid, with the starting material changed to 4-ethylphenol .

Analytical Identification

Spectroscopic Characteristics

For identification and characterization of (4-Ethylphenoxy)acetic acid, several analytical techniques would be applicable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR would show characteristic patterns for the ethyl group (triplet and quartet), aromatic protons, and the methylene bridge

    • ¹³C NMR would identify the carboxylic carbon, aromatic carbons, and aliphatic carbons

  • Infrared (IR) Spectroscopy

    • Expected to show characteristic absorption bands for O-H stretching (carboxylic acid), C=O stretching, and aromatic C-H stretching

  • Mass Spectrometry

    • Molecular ion peak would be expected at m/z 180

    • Fragmentation pattern would likely show loss of the carboxylic group and cleavage of the ether bond

Chromatographic Analysis

For purification and quantitative analysis, techniques similar to those used for related phenoxyacetic acids would be applicable:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), potentially after derivatization

  • Thin-Layer Chromatography (TLC)

Comparison with Related Compounds

Structure-Activity Relationships

The relationship between structure and activity in phenoxyacetic acid derivatives has been studied extensively, particularly for herbicidal compounds. The substitution pattern on the aromatic ring significantly affects biological activity.

CompoundRing SubstituentKey Differences from (4-Ethylphenoxy)acetic acid
(4-Methylphenoxy)acetic acid4-methylOne carbon shorter alkyl chain
4-Chloro-2-Methylphenoxyacetic acid4-chloro, 2-methylContains chlorine; methyl at different position
(4-Ethylphenoxy)acetic acid4-ethylReference compound

Regulatory Status

No specific regulatory information for (4-Ethylphenoxy)acetic acid is available in the search results. Regulatory requirements would depend on:

  • Intended use (research, industrial, agricultural)

  • Jurisdiction (country or region)

  • Classification based on toxicological properties

If developed for agricultural use, it would require extensive testing and registration similar to other phenoxyacetic acid herbicides.

Future Research Directions

Several research directions could advance our understanding of (4-Ethylphenoxy)acetic acid:

  • Comprehensive toxicological profiling to establish safety parameters

  • Structure-activity relationship studies comparing with other phenoxyacetic acid derivatives

  • Investigation of potential agricultural applications

  • Development of efficient and environmentally friendly synthesis methods

  • Exploration of novel applications in materials science or medicinal chemistry

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